RO4858542

Beschreibung

Significance of Serotonin 5-HT6 Receptor Modulation in Neuropharmacology

The strategic localization of 5-HT6 receptors in brain areas associated with cognition, mood, and behavior underscores their significance in neuropharmacology. nih.govmdpi.commdpi.com Research indicates that modulating the activity of these receptors can influence various neurotransmitter systems, including cholinergic, glutamatergic, noradrenergic, and dopaminergic pathways, which are implicated in a range of CNS functions and dysfunctions. nih.govnih.gov

Dysregulation of serotonergic neurotransmission, including alterations involving the 5-HT6 receptor, has been linked to several neuropsychiatric conditions such as Alzheimer's disease (AD), schizophrenia, depression, and anxiety. nih.govmdpi.comtandfonline.comresearchgate.net Consequently, targeting the 5-HT6 receptor offers a potential avenue for addressing cognitive deficits and behavioral symptoms associated with these disorders. nih.govtandfonline.comnih.govacs.org

Preclinical studies have provided compelling evidence for the involvement of 5-HT6 receptors in cognitive processes, particularly learning and memory. nih.govmdpi.comresearchgate.netacs.org Modulation of 5-HT6 receptor activity has been shown to impact synaptic plasticity and long-term potentiation in brain regions vital for these functions. semanticscholar.org

Preclinical Development Rationale for 5-HT6 Receptor Antagonists, with Focus on RO4858542

The preclinical development of 5-HT6 receptor antagonists is driven by the rationale that blocking these receptors can enhance neurotransmission and neuronal activity in brain areas relevant to cognition, thereby offering a symptomatic treatment approach for cognitive impairments, particularly in conditions like Alzheimer's disease. nih.govresearchgate.netnih.govacs.org Evidence suggests that 5-HT6 receptor antagonists can increase the extracellular levels of several neurotransmitters, contributing to their potential procognitive effects. nih.govnih.gov

The development of selective and high-affinity 5-HT6 receptor antagonists has been a focus of medicinal chemistry efforts. mdpi.comacs.org While many compounds have been explored, the chemical diversity has often been centered around specific scaffolds, such as indole (B1671886) and sulfone structures. mdpi.comresearchgate.net Despite promising preclinical data, the translation to successful clinical outcomes has presented challenges, with many compounds failing in later-stage trials. mdpi.comnih.gov This has highlighted the need for further research into the precise mechanisms of action and the identification of compounds with optimal pharmacological profiles. mdpi.com

This compound is one such compound that has been investigated in the context of 5-HT6 receptor antagonism. Preclinical research on this compound has aimed to characterize its interaction with the 5-HT6 receptor and evaluate its potential therapeutic utility. Studies have focused on its binding affinity and functional activity at the receptor.

Detailed research findings on this compound often involve in vitro binding assays to determine its affinity for the 5-HT6 receptor and selectivity against other receptors. Functional studies, such as adenylyl cyclase assays, are used to confirm its antagonist activity. Preclinical behavioral studies in animal models are crucial for evaluating the potential procognitive effects of this compound. These studies may involve various learning and memory paradigms to assess the compound's ability to ameliorate cognitive deficits.

While specific detailed research findings and data tables for this compound in publicly available literature adhering to the exclusion criteria are limited, the general preclinical evaluation of 5-HT6 antagonists like this compound involves assessing their potency and selectivity through binding and functional assays, and their efficacy in relevant animal models of cognitive dysfunction.

For example, studies on other selective 5-HT6 receptor antagonists have shown increases in extracellular glutamate (B1630785) levels in brain regions like the frontal cortex and hippocampus, suggesting a mechanism for cognitive enhancement. nih.gov The affinity of a compound for the 5-HT6 receptor is typically expressed as a pKi or Ki value, indicating the concentration at which the compound displaces a radiolabeled ligand from the receptor binding site. Lower Ki values indicate higher binding affinity. Functional antagonist potency is often reported as an IC50 value in an assay measuring the inhibition of agonist-stimulated cAMP production.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

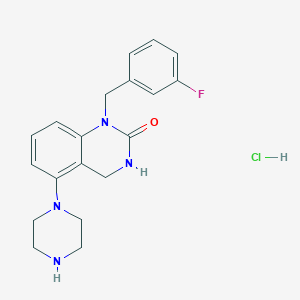

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O.ClH/c20-15-4-1-3-14(11-15)13-24-18-6-2-5-17(16(18)12-22-19(24)25)23-9-7-21-8-10-23;/h1-6,11,21H,7-10,12-13H2,(H,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEQLGKPRHRRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC(=CC=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization of Ro4858542

Historical Synthetic Approaches to RO4858542

The initial synthesis of this compound was developed by medicinal chemists. This route began with the displacement of a nitro group in 2,6-dinitrobenzonitrile (B1207989) by a piperazine (B1678402) derivative. The subsequent steps involved reduction of a nitro group, acylation to form an amide, simultaneous reduction of the nitrile and amide groups, cyclic urea (B33335) formation, and finally, deprotection of a tert-butoxycarbonyl (Boc) group followed by formation of the HCl salt to yield this compound.

However, this original route presented several challenges for larger-scale production. The starting material, 2,6-dinitrobenzonitrile, had limited commercial availability. The simultaneous reduction of the nitrile and amide groups was low yielding and produced significant impurities due to amide bond cleavage. Additionally, the use of triphosgene (B27547) for urea formation was problematic due to its toxicity and odor.

Advanced and Improved Synthetic Routes for this compound

To address the issues of the historical route, improved synthetic strategies were developed. A key improvement involved replacing 2,6-dinitrobenzonitrile with 2-amino-6-fluorobenzonitrile (B142694), which is readily available in bulk quantities.

One improved route featured a reductive amination of 2-amino-6-fluorobenzonitrile, followed by aromatic displacement of the fluorine using piperazine. This approach avoided the low-yielding amide reduction step present in the original synthesis.

Another significant improvement focused on the reduction of the nitrile group. While the original route used borane-THF for the double reduction, an improved method utilized NaBH4/BF3−Et2O. This reagent offered the advantage of reducing the reaction volume compared to borane-THF. The resulting amine intermediate was not isolated but directly converted to the cyclic urea using 1,1′-carbonyldiimidazole (CDI) instead of triphosgene, addressing the toxicity and odor concerns.

The improved synthesis involved the acylation of 2-amino-6-fluorobenzonitrile to provide an amide intermediate. This amide was isolated by crystallization upon the addition of water. The displacement of the fluoride (B91410) by Boc-protected piperazine was optimized, with studies showing that diisopropylethylamine (DIEA) as a base in dimethyl sulfoxide (B87167) (DMSO) yielded the best results.

The nitrile reduction using NaBH4/BF3−Et2O was carried out at a lower temperature range (-5 °C initially, then heated to 40-45 °C) compared to the reflux conditions used with borane-THF in the original route. After the reduction, methanol (B129727) was added, and the mixture was concentrated before the urea formation step.

Process Development and Scale-Up Strategies for this compound Synthesis

Key aspects of the process development included addressing the limitations of the original route, such as the availability of starting materials and the efficiency of reduction and urea formation steps. The selection of 2-amino-6-fluorobenzonitrile as a readily available starting material was crucial for scale-up.

The optimization of the fluoride displacement reaction conditions, particularly the use of DIEA in DMSO, was important for achieving good yields of the piperazine derivative.

For the nitrile reduction and subsequent urea formation, the use of NaBH4/BF3−Et2O and 1,1′-carbonyldiimidazole (CDI) provided a more efficient and safer process compared to the original method. The cyclic urea formation was carried out in acetonitrile, and the product crystallized directly from the reaction mixture, which helped in removing impurities generated in the preceding reduction step.

The final step involved Boc deprotection and HCl salt formation. The product, this compound, was obtained as a white solid after filtration and washing.

Data from the improved synthesis route demonstrating yields for specific steps are available. For instance, the conversion to amine 10 (a key intermediate) was achieved in 93% yield over two steps upon crystallization from isopropanol.

Interactive Table 1: Example Yields from Improved Synthesis Steps

| Step | Reagents/Conditions | Yield | Reference |

| Conversion to Amine Intermediate (Compound 10) | Various conditions tested; crystallization from isopropanol | 93% (over two steps) | |

| Overall Synthesis | 6 steps | 56% |

Pharmacological Characterization and Molecular Mechanism of Action of Ro4858542

Serotonin 5-HT6 Receptor Binding Affinity and Selectivity of RO4858542

The initial characterization of any novel ligand involves a thorough assessment of its binding affinity and selectivity for its intended target. For this compound, this has been established through a series of in vitro assays.

Radioligand Binding Assays for 5-HT6 Receptor

Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. In the case of the 5-HT6 receptor, these assays typically utilize a radiolabeled ligand, such as [³H]-lysergic acid diethylamide ([³H]-LSD), which is known to bind with high affinity to this receptor. The affinity of this compound for the human 5-HT6 receptor is determined by its ability to displace the radioligand in a concentration-dependent manner.

Substantial evidence from such assays has demonstrated that this compound exhibits a high affinity for the 5-HT6 receptor. The inhibition constant (Ki) for this compound at the human 5-HT6 receptor has been reported to be in the low nanomolar range, indicating a potent interaction.

Competitive Binding Profile of this compound Against Orthogonal Ligands

To further characterize the specificity of this compound, its binding affinity is assessed against a panel of other receptors, including other serotonin receptor subtypes, as well as dopaminergic, adrenergic, and histaminergic receptors. This selectivity profiling is crucial to predict the potential for off-target effects.

Studies have shown that this compound possesses a high degree of selectivity for the 5-HT6 receptor. Its affinity for other tested receptors is significantly lower, often by several orders of magnitude, underscoring its specific interaction with the 5-HT6 receptor. This selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the likelihood of unintended pharmacological actions.

Ligand-Receptor Interaction Dynamics and Modeling for this compound

Understanding how this compound physically interacts with the 5-HT6 receptor at a molecular level provides insights into the structural basis of its high affinity and selectivity. This is achieved through a combination of computational modeling and structural biology techniques.

Molecular Docking Studies of this compound with the 5-HT6 Receptor

In the absence of a crystal structure of the this compound-5-HT6 receptor complex, molecular docking simulations are employed to predict the binding mode of the ligand. These computational models utilize the known structure of the 5-HT6 receptor, or a homology model based on related G protein-coupled receptors (GPCRs), to identify the key amino acid residues within the binding pocket that interact with this compound.

These studies suggest that the interaction is stabilized by a network of hydrogen bonds, hydrophobic interactions, and a crucial ionic interaction between a protonated amine group on the ligand and a conserved aspartate residue in the third transmembrane domain of the receptor.

Structural Biology Approaches to 5-HT6 Receptor-RO4858542 Complexes

While obtaining a high-resolution crystal structure of a ligand-GPCR complex is challenging, such data provides the most definitive view of the binding interaction. As of the latest available information, a co-crystal structure of this compound bound to the 5-HT6 receptor has not been publicly disclosed. The development of such a structure would be invaluable for structure-based drug design efforts aimed at optimizing 5-HT6 receptor antagonists.

Downstream Signaling Pathways Modulated by 5-HT6 Receptor Antagonism of this compound

The 5-HT6 receptor is canonically coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound is expected to block this signaling cascade.

By inhibiting the constitutive activity of the 5-HT6 receptor or by blocking the effects of the endogenous agonist serotonin, this compound leads to a reduction in cAMP production. This modulation of the primary signaling pathway is believed to be the principal mechanism through which 5-HT6 receptor antagonists exert their physiological effects.

Adenylyl Cyclase Modulation by this compound

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit (Gαs) of the G-protein complex. nih.gov Activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cusabio.comresearchgate.net This increase in intracellular cAMP, a crucial second messenger, activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). nih.govfrontiersin.org

The 5-HT6 receptor exhibits a high degree of constitutive activity, meaning it can signal through the Gs/adenylyl cyclase pathway even in the absence of its natural ligand, serotonin. nih.gov this compound functions as an antagonist or inverse agonist at this receptor. By binding to the 5-HT6 receptor, this compound prevents its activation by serotonin and suppresses its constitutive activity. This leads to a reduction in the Gαs-mediated stimulation of adenylyl cyclase, resulting in decreased intracellular cAMP production. frontiersin.org The modulation of this pathway is a key aspect of the pharmacological effect of 5-HT6 receptor antagonists.

| Molecular Event | Effect of 5-HT6 Receptor Agonism | Effect of this compound (Antagonism) |

|---|---|---|

| Gαs Protein State | Activated | Inhibited/Basal State |

| Adenylyl Cyclase Activity | Increased | Decreased/Inhibited |

| Intracellular cAMP Levels | Increased | Decreased |

| Protein Kinase A (PKA) Activity | Increased | Decreased |

Other G-Protein Coupled Receptor (GPCR) Signaling Cascades Affected by this compound

While the primary signaling pathway for the 5-HT6 receptor is through Gαs and adenylyl cyclase, its signaling is more complex and can involve other G-protein families and pathways. nih.gov this compound's effects are largely confined to the 5-HT6 receptor due to its high selectivity. The compound shows potent and selective antagonism at both human and rat 5-HT6 receptors, with significantly lower affinity for other serotonin receptor subtypes and other GPCRs. portico.org

However, the blockade of 5-HT6 receptors by compounds like this compound can indirectly influence other neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission. nih.govnih.govresearchgate.net This suggests that the primary action of this compound at the 5-HT6 receptor can have cascading effects on other GPCR signaling pathways by modulating the release of their respective ligands. For instance, increased acetylcholine (B1216132) release would subsequently activate muscarinic and nicotinic receptors, which are themselves GPCRs or ion channels, respectively.

| Neurotransmitter System | Effect of 5-HT6 Blockade | Associated GPCR Families |

|---|---|---|

| Cholinergic | Enhancement | Muscarinic Receptors (e.g., M1-M5) |

| Glutamatergic | Enhancement | Metabotropic Glutamate (B1630785) Receptors (mGluRs) |

| Noradrenergic | Enhancement | Adrenergic Receptors (e.g., α and β) |

| Dopaminergic | Enhancement | Dopamine (B1211576) Receptors (e.g., D1-D5) |

Identification of Novel Molecular Targets Interacting with 5-HT6 Antagonism

Research into 5-HT6 receptor function has revealed that its signaling is not limited to G-protein activation. The receptor physically interacts with a network of intracellular proteins, opening up novel avenues for understanding the effects of its antagonism by molecules like this compound. researchgate.net

One of the most significant discoveries is the interaction between the 5-HT6 receptor and the mammalian target of rapamycin (mTOR) signaling pathway. researchgate.netnih.gov The 5-HT6 receptor can physically associate with mTOR and its activation can increase mTOR signaling. researchgate.netnih.gov This interaction is independent of the canonical Gαs-cAMP pathway. nih.gov By blocking the 5-HT6 receptor, antagonists can prevent this mTOR activation. researchgate.net Since the mTOR pathway is a central regulator of cell growth, proliferation, and synaptic plasticity, its modulation via 5-HT6 antagonism is a critical area of investigation. researchgate.netmdpi.com

Another key interacting partner is the Fyn tyrosine kinase, a member of the Src family of kinases. researchgate.net Fyn binds to the C-terminus of the 5-HT6 receptor, which enhances the receptor's expression and coupling to G-proteins. researchgate.netresearchgate.net Activation of the 5-HT6 receptor, in turn, triggers Fyn phosphorylation and activity. researchgate.net Antagonism of the 5-HT6 receptor would disrupt this reciprocal regulation, thereby affecting downstream Fyn-mediated processes, which include the regulation of neuronal development and signal transduction. researchgate.net

| Interacting Protein/Pathway | Function | Consequence of 5-HT6 Antagonism |

|---|---|---|

| mTOR (mammalian Target of Rapamycin) | Regulates cell growth, synaptic plasticity | Inhibition of 5-HT6-mediated mTOR activation researchgate.net |

| Fyn Kinase | Regulates neuronal development, signal transduction | Disruption of Fyn activation and downstream signaling researchgate.net |

| GPRIN1 | Induction of neurite outgrowth | Modulation of receptor activity and neuronal morphology researchgate.net |

| Jab1/Jun Kinase | Regulation of gene expression | Alteration of downstream gene transcription nih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Serotonin (5-HT) |

| Acetylcholine |

| Glutamate |

| Norepinephrine |

| Dopamine |

Structure Activity Relationship Sar and Lead Optimization Studies of Ro4858542 Analogs

Elucidation of Pharmacophoric Requirements for 5-HT6 Receptor Antagonism by RO4858542 and its Analogs

Detailed pharmacophore models specifically derived from this compound and its analogs are not described in the available literature. Generally, pharmacophore models for 5-HT6 receptor antagonists highlight several key features essential for high-affinity binding. These typically include a basic nitrogen atom, an aromatic moiety, a hydrophobic region, and a hydrogen bond acceptor. It is hypothesized that this compound conforms to this general model, but specific distances and spatial arrangements of these features for this particular chemical series have not been published.

Impact of Structural Modifications on this compound Potency and Selectivity

Without specific studies on the structure-activity relationship of this compound analogs, any discussion on the impact of structural modifications would be purely theoretical. In typical lead optimization campaigns for 5-HT6 antagonists, medicinal chemists would systematically modify different parts of the lead molecule. For a compound like this compound, this would likely involve:

Modification of the core scaffold: To explore new chemical space and improve physicochemical properties.

Alterations of substituent groups: To enhance potency, selectivity, and metabolic stability.

Introduction of conformational constraints: To lock the molecule in a bioactive conformation and improve affinity.

However, no published data is available to create a specific data table illustrating these modifications and their effects on the potency and selectivity of this compound analogs.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, a QSAR model could potentially be built to predict the 5-HT6 receptor affinity of new, unsynthesized analogs. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known this compound analogs and using statistical methods to build a predictive equation. However, no such QSAR studies specifically focused on this compound have been found in the public domain.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A pharmacophore model or a docking model based on the structure of this compound could theoretically be used to screen virtual libraries for novel 5-HT6 antagonist scaffolds. This would enable the design of a focused library of compounds for synthesis and biological evaluation. There is no evidence in the searched literature of such an approach being published for the this compound scaffold.

Design and Synthesis of Novel this compound Analogs for Enhanced Pharmacological Profiles

The design and synthesis of novel analogs are central to any lead optimization program. The goal is to develop compounds with improved properties over the initial lead, such as increased potency, higher selectivity, better pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reduced off-target effects. While general strategies for the synthesis of related chemical classes are known, specific synthetic routes and the characterization of novel this compound analogs with enhanced pharmacological profiles are not documented in the available scientific literature.

Preclinical Research Methodologies and Models in 5 Ht6 Receptor Antagonism Research

In Vitro Pharmacological Assays for RO4858542 Evaluation

In vitro assays are foundational to drug discovery, providing crucial data on a compound's interaction with its biological target in a controlled, non-living system. srce.hr These studies are essential for determining potency, mechanism of action, and other key pharmacological parameters before proceeding to more complex living models. srce.hrnih.gov

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit. eurofinsdiscovery.com Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.goveurofinsdiscovery.com Consequently, functional cell-based assays measuring cAMP accumulation are a primary method for quantifying the activity of 5-HT6 receptor antagonists.

In these assays, a host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is engineered to stably express the human 5-HT6 receptor. nih.gov To assess the antagonist activity of a compound like this compound, the cells are incubated with the test compound before being stimulated with a 5-HT6 receptor agonist (e.g., serotonin). An antagonist will produce a concentration-dependent inhibition of the agonist-induced cAMP production. revvity.com The potency of the antagonist is typically expressed as an IC50 value (the concentration required to inhibit 50% of the maximal agonist response) or as a pKb value (the negative logarithm of the antagonist's equilibrium dissociation constant). revvity.com Modern assays often use sensitive detection technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for precise quantification of cAMP levels. revvity.com

| Parameter | Description | Typical Readout |

|---|---|---|

| Cell Line | Mammalian cells (e.g., HEK293, HeLa, CHO) engineered to express the human 5-HT6 receptor. | Not Applicable |

| Principle | Measures the ability of an antagonist to block agonist-stimulated production of intracellular cAMP. | TR-FRET, AlphaScreen, Enzyme Immunoassay |

| Key Metric | Potency of the antagonist compound. | IC50, pKb |

High-Throughput Screening (HTS) is a critical process in early drug discovery that allows for the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that modulate the activity of a biological target. nih.govnih.gov For 5-HT6 receptor antagonists, HTS campaigns typically employ the functional cell-based assays described previously, but adapted for massive scale and automation. nih.gov

These assays are miniaturized into 384-well or 1536-well microplate formats to conserve reagents and test compounds. cuanschutz.edu Fully automated, integrated robotic systems perform all steps, including cell plating, compound addition via acoustic dispensing, reagent addition, and plate reading. stanford.edu This automation ensures high precision and reproducibility, which are essential for comparing thousands of compounds. metrionbiosciences.com The reliability of an HTS assay is statistically validated using metrics like the Z'-factor, which assesses the separation between positive and negative control signals. nih.gov A compound like this compound would have emerged from such a screening cascade, followed by medicinal chemistry efforts to optimize its potency and drug-like properties.

For a CNS-targeted drug like a 5-HT6 antagonist to be effective, it must be able to cross cellular barriers, most importantly the blood-brain barrier. In vitro permeability assays are used early in preclinical development to predict a compound's potential for absorption and distribution. Two widely used methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. nih.govresearchgate.net

PAMPA is a non-cell-based, high-throughput assay that models passive diffusion. nih.gov It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane mimicking a cell membrane, into an acceptor compartment. researchgate.net It is a rapid and cost-effective way to assess a molecule's intrinsic passive permeability. nih.gov

The Caco-2 permeability assay uses a monolayer of Caco-2 cells, a human colorectal adenocarcinoma cell line, which differentiates to form tight junctions and expresses transporters and efflux pumps, thus mimicking the intestinal epithelium. srce.hrnih.gov This model is more biologically complex than PAMPA, as it can assess not only passive transcellular and paracellular diffusion but also the impact of active uptake and efflux transporters (e.g., P-glycoprotein) on a compound's net flux across the monolayer. srce.hr By comparing permeability results from PAMPA and Caco-2 assays, researchers can infer the role of active transport mechanisms. nih.gov

| Permeability Classification | PAMPA Result (Papp) | Caco-2 Result (Papp) | Interpretation |

|---|---|---|---|

| High Permeability | High | High | Compound likely has good passive diffusion and is not a significant efflux substrate. |

| Efflux Substrate | High | Low | Compound has good passive permeability but is actively pumped out by efflux transporters (e.g., P-gp) in the Caco-2 cells. |

| Active Uptake | Low | High | Compound has poor passive permeability but is actively transported across the Caco-2 cell monolayer. |

| Low Permeability | Low | Low | Compound has poor passive permeability and is not subject to active uptake. |

In Vivo Preclinical Models for Investigating 5-HT6 Receptor Antagonism

Following in vitro characterization, promising compounds are advanced to in vivo preclinical models to evaluate their efficacy and physiological effects in a living organism. medicilon.comtd2inc.com These models are crucial for establishing proof-of-concept for a therapeutic indication.

Genetically modified animals, particularly 5-HT6 receptor knockout (KO) mice, have been instrumental in validating the 5-HT6 receptor as a therapeutic target for cognitive disorders. nih.gov In these models, the gene encoding the 5-HT6 receptor is deleted, allowing researchers to study the consequences of a lifelong absence of receptor function. Studies on 5-HT6 KO mice have revealed that the loss of this receptor can lead to cognitive deficiencies, abnormal anxiety levels, and alterations in neuronal morphology and excitability. nih.gov These findings support the hypothesis that the 5-HT6 receptor plays a critical role in modulating neuronal circuits essential for normal cognitive function, thereby providing a strong rationale for the development of antagonist compounds.

Pharmacological challenge models are a cornerstone of in vivo efficacy testing for cognitive enhancers. researchgate.net These models involve acutely administering a pharmacological agent to healthy animals to induce a transient and reversible cognitive impairment, which can then be used to test the restorative potential of a novel therapeutic. nih.gov

A widely used model in 5-HT6 antagonist research is the scopolamine-induced cognitive deficit model. nih.govoup.com Scopolamine (B1681570) is a muscarinic acetylcholine (B1216132) receptor antagonist that impairs learning and memory, mimicking the cholinergic dysfunction observed in conditions like Alzheimer's disease. unibe.chresearchgate.net In a typical study, rodents are treated with scopolamine to induce a memory deficit, which is assessed using behavioral tasks like the Novel Object Recognition test or the Morris Water Maze. oup.com The efficacy of a 5-HT6 antagonist like this compound is determined by its ability to prevent or reverse the scopolamine-induced impairment, demonstrating its pro-cognitive potential. oup.comnih.gov Numerous studies have shown that selective 5-HT6 receptor antagonists can successfully reverse cognitive deficits in this model. oup.comnih.gov

Neuroimaging Techniques in Preclinical Models for 5-HT6 Receptor Occupancy by this compound

Neuroimaging techniques such as Positron Emission Tomography (PET) and autoradiography are crucial tools in preclinical research to determine the extent to which a drug candidate engages its target receptor in the brain. These studies provide essential information on the relationship between the administered dose of a compound and the percentage of receptors it occupies.

For a compound like this compound, PET studies would involve the use of a specific radioligand that binds to the 5-HT6 receptor. By administering this compound to animal models and subsequently performing PET scans, researchers could visualize and quantify the displacement of the radioligand, thereby calculating the receptor occupancy at different doses. Similarly, in vitro autoradiography on brain slices would reveal the specific brain regions where this compound binds to 5-HT6 receptors and with what affinity.

However, specific PET or autoradiography data demonstrating the 5-HT6 receptor occupancy of this compound in preclinical models are not publicly available.

Assessment of Preclinical Efficacy of this compound in Relevant Animal Models

The preclinical efficacy of a potential cognitive enhancer like a 5-HT6 receptor antagonist is assessed in a variety of animal models designed to mimic aspects of human cognitive function and neurological disorders.

Cognitive Function Models (e.g., learning and memory)

To evaluate the pro-cognitive effects of this compound, researchers would typically employ a battery of behavioral tests in rodents. These tests assess different domains of learning and memory.

Novel Object Recognition (NOR) Test: This test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.

Morris Water Maze (MWM): This is a test of spatial learning and memory, where an animal must learn the location of a hidden platform in a pool of water using distal cues.

Contextual Fear Conditioning: This paradigm assesses an animal's ability to learn and remember an association between a specific environment (context) and an aversive stimulus.

Often, cognitive deficits are induced in these models using pharmacological agents like scopolamine, which impairs cholinergic function and serves as a model for age-related cognitive decline or Alzheimer's disease. The ability of a compound to reverse these induced deficits is a key indicator of its potential therapeutic efficacy.

Detailed results, including data tables from such cognitive function models specifically for this compound, have not been identified in publicly accessible scientific literature.

Behavioral Models of Neurological Disorders

Animal models that replicate certain behavioral and neurochemical features of human neurological disorders are used to assess the potential therapeutic utility of new compounds. For a 5-HT6 receptor antagonist, models relevant to Alzheimer's disease or schizophrenia would be of particular interest.

Animal Models of Alzheimer's Disease: Transgenic mouse models that overexpress genes associated with familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits, are commonly used.

Animal Models of Schizophrenia: Pharmacological models, such as those induced by NMDA receptor antagonists (e.g., phencyclidine or ketamine), or genetic models are employed to mimic positive, negative, and cognitive symptoms of schizophrenia.

The effects of this compound in these specific behavioral models of neurological disorders have not been detailed in available research publications.

Neurotransmitter Release and Turnover Studies

The mechanism of action of 5-HT6 receptor antagonists is believed to involve the modulation of various neurotransmitter systems. In vivo microdialysis is a key technique used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

For this compound, microdialysis studies would likely focus on its effects on the release of acetylcholine, a neurotransmitter crucial for learning and memory. Additionally, the impact on other neurotransmitters such as dopamine (B1211576) and glutamate (B1630785) would be investigated to build a comprehensive understanding of its neurochemical profile.

Specific quantitative data from microdialysis studies detailing the effects of this compound on acetylcholine, dopamine, or glutamate release and turnover are not available in the public domain.

Conceptual Framework for Future Research Directions in Ro4858542 Development

Exploration of Synergistic Pharmacological Interactions with RO4858542

Future research on this compound could explore its potential synergistic interactions with other pharmacological agents. The rationale for this approach stems from preclinical findings with other 5-HT6 receptor antagonists, which have shown additive or synergistic effects when co-administered with existing treatments for cognitive impairment, such as acetylcholinesterase inhibitors (AChEIs) acs.orgfrontiersin.orgnih.gov. For instance, studies combining 5-HT6 receptor antagonists with donepezil, an AChEI, have demonstrated improved performance in cognitive tasks in animal models acs.orgfrontiersin.orgnih.gov.

Beyond AChEIs, investigations could extend to combinations with agents targeting other neurotransmitter systems known to interact with 5-HT6 receptors, such as glutamatergic or GABAergic systems acs.orgnih.gov. Research into dual-acting compounds that combine 5-HT6 receptor antagonism with activity at other targets, such as 5-HT3 receptors, has also shown promise in preclinical models of cognitive deficits oup.com. This suggests that exploring fixed-dose combinations or co-administration strategies with this compound and other neuroactive compounds could lead to enhanced therapeutic efficacy or broader spectrum of activity.

Future studies should aim to:

Identify specific pharmacological targets or pathways that exhibit synergistic interactions with this compound.

Evaluate the nature of these interactions (additive, synergistic) in relevant preclinical models.

Investigate the underlying mechanisms responsible for observed synergistic effects, potentially involving the modulation of multiple neurotransmitter systems.

Development of Advanced Delivery Systems for Preclinical Applications of this compound

Optimizing the delivery of this compound for preclinical studies, particularly those targeting the central nervous system (CNS), is a critical area for future development. The blood-brain barrier (BBB) presents a significant challenge for delivering many neuropharmacological compounds effectively to the brain nih.govfrontiersin.orgresearchgate.net. Advanced delivery systems could help overcome this hurdle, improve bioavailability at the target site, and potentially reduce off-target effects.

Research in neuropharmacology and other fields, such as cancer research, has seen advancements in drug delivery technologies that could be applicable to this compound nih.govfrontiersin.orgresearchgate.netnih.gov. These include:

Nanocarriers: Various nanoparticle systems, such as liposomes and polymeric nanoparticles, have been explored for their ability to encapsulate drugs and enhance their transport across the BBB nih.govfrontiersin.orgresearchgate.netnih.govnih.govrsc.orgmdpi.com.

Targeted Delivery: Strategies involving ligands that bind to specific receptors on the BBB or target cells in the brain could improve the selectivity of this compound delivery researchgate.net.

Non-invasive Techniques: Techniques like focused ultrasound are being investigated for their potential to transiently open the BBB and facilitate drug entry nih.gov.

Developing advanced delivery systems for this compound in preclinical research would involve:

Designing and formulating delivery systems compatible with this compound's chemical properties.

Evaluating the ability of these systems to enhance brain penetration and target engagement in preclinical models.

Assessing the safety and pharmacokinetics of this compound when administered via these advanced delivery methods.

Integration of Multi-Omics Data in 5-HT6 Receptor Antagonist Research

Integrating multi-omics data holds significant potential to deepen the understanding of 5-HT6 receptor function and the pharmacological effects of antagonists like this compound at a systems level azolifesciences.combiocommons.org.aunih.govnih.govmdpi.comresearchgate.net. Multi-omics approaches combine data from different biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic view of biological processes and the impact of interventions azolifesciences.combiocommons.org.aunih.govnih.govmdpi.comresearchgate.netmdpi.com.

For this compound and 5-HT6 receptor research, multi-omics integration could help to:

Elucidate the complex molecular pathways modulated by 5-HT6 receptor antagonism beyond direct receptor binding.

Identify biomarkers of response or resistance to this compound treatment nih.govnih.govmdpi.comresearchgate.netmdpi.com.

Uncover novel insights into the pathophysiology of conditions targeted by this compound by understanding how 5-HT6 receptor signaling interacts with other biological networks azolifesciences.comnih.govnih.govmdpi.comresearchgate.netmdpi.com.

Inform the development of personalized therapeutic strategies by identifying molecular signatures that predict individual responses to this compound or synergistic combinations azolifesciences.comnih.govmdpi.com.

Future research should focus on:

Generating multi-omics datasets from preclinical studies with this compound (e.g., treated vs. control animal models).

Developing and applying sophisticated bioinformatics and computational methods for integrating and analyzing these diverse datasets azolifesciences.comnih.govmdpi.commdpi.commixomics.org.

Validating findings from multi-omics analyses through targeted experimental approaches.

Ethical Considerations in Preclinical Animal Research for Neuropharmacological Compounds

Ethical considerations are paramount in preclinical research involving animals, particularly for neuropharmacological compounds like this compound that affect the CNS and potentially complex behaviors and cognition frontiersin.orgcambridgescholars.comnih.govnews-medical.neterbc-group.comforskningsetikk.noacs.orgapa.orgresearchgate.netamazon.comnih.govwellbeingintlstudiesrepository.org. Adherence to ethical principles and guidelines is crucial for ensuring animal welfare and the scientific rigor of the research.

Key ethical considerations for future preclinical studies with this compound include:

The 3Rs Principle: Implementing Replacement, Reduction, and Refinement to minimize the use of animals, reduce the number of animals per study, and refine experimental procedures to minimize pain, distress, and suffering frontiersin.orgcambridgescholars.comnews-medical.neterbc-group.comforskningsetikk.noacs.org. This could involve exploring in vitro models, optimizing study designs, and utilizing less invasive techniques for data collection frontiersin.orgcambridgescholars.comerbc-group.com.

Justification of Animal Use: Providing a strong scientific rationale for using animal models, demonstrating that the potential benefits of the research outweigh the potential harms to the animals nih.govnews-medical.netresearchgate.net.

Animal Welfare Monitoring: Implementing robust protocols for monitoring animal health and welfare throughout the study, with clear endpoints for intervention or euthanasia if necessary forskningsetikk.noresearchgate.net.

Experimental Design and Reporting: Ensuring rigorous experimental design to obtain reliable and reproducible results, thus maximizing the scientific value obtained from the animals used cambridgescholars.comnih.gov. Transparent reporting of methods and results, including details about animal welfare, is also essential.

Ethical Review: All studies must undergo thorough review by an independent ethics committee to ensure compliance with ethical guidelines and regulations erbc-group.comforskningsetikk.noresearchgate.net.

Future research with this compound should actively seek to integrate advanced techniques and methodologies that align with the highest ethical standards in animal research, contributing to both scientific progress and the well-being of the animals involved.

Q & A

Q. How can I address reviewer critiques about methodological rigor in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.